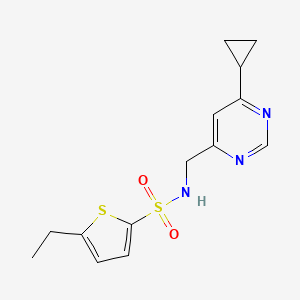

N-((6-cyclopropylpyrimidin-4-yl)methyl)-5-ethylthiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((6-cyclopropylpyrimidin-4-yl)methyl)-5-ethylthiophene-2-sulfonamide is a compound that likely exhibits a complex molecular structure with potential pharmacological properties. While the specific compound is not directly studied in the provided papers, related research on sulfonamide derivatives and pyrimidine cores offers insights into the chemical behavior and potential applications of such molecules.

Synthesis Analysis

The synthesis of related 4-aminopyrimidine derivatives is described in a study where a TfOH-mediated [2 + 2 + 2] cycloaddition of ynamides with two discrete nitriles is developed. This method is atom-economical and tolerates a variety of functional groups, yielding products in good to excellent yields . Although the exact synthesis of N-((6-cyclopropylpyrimidin-4-yl)methyl)-5-ethylthiophene-2-sulfonamide is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be complex, as indicated by a study on a new polymorph of N-(6-methylpyridin-2-yl)mesitylenesulfonamide. The study reveals that the molecules in both dimorphic phases are very similar and adopt conformations predicted by force field calculations, but differ in their packing and hydrogen bonding . This suggests that the molecular structure of N-((6-cyclopropylpyrimidin-4-yl)methyl)-5-ethylthiophene-2-sulfonamide could also exhibit polymorphism and specific conformational characteristics.

Chemical Reactions Analysis

The chemical reactivity of sulfonamide-containing compounds can be influenced by the presence of different functional groups. For instance, gold-catalyzed [2+2+2]-cycloadditions of ynamides and nitriles are used to construct 2,4-diaminopyridine cores, with the reaction chemoselectivity controlled by the types of sulfonamides of ynamides . This indicates that the sulfonamide group in N-((6-cyclopropylpyrimidin-4-yl)methyl)-5-ethylthiophene-2-sulfonamide could play a crucial role in its chemical reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be diverse. For example, vibrational spectroscopic techniques have been used to characterize the antiviral molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, revealing insights into its stability and intermolecular interactions . Such techniques could be applied to N-((6-cyclopropylpyrimidin-4-yl)methyl)-5-ethylthiophene-2-sulfonamide to determine its vibrational signatures and other properties.

Scientific Research Applications

Sulfonamide Inhibitors: Therapeutic Applications

Sulfonamide compounds have historically played a crucial role in the treatment of bacterial infections due to their bacteriostatic properties. These compounds are also integral to several clinically used drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. Recent research has expanded the application of sulfonamides to include roles as antiviral HIV protease inhibitors, anticancer agents, and treatments for Alzheimer’s disease, showcasing their versatility and importance in contemporary medical research (Gulcin & Taslimi, 2018).

Environmental Impact and Analysis

The presence of sulfonamides in the environment, mainly attributed to agricultural activities, has raised concerns about their impact on human health and ecosystems. Research indicates that these compounds can alter microbial populations, potentially posing global health risks (Baran, Adamek, Ziemiańska, & Sobczak, 2011). Analytical methods, such as capillary electrophoresis, have been developed to improve the detection and analysis of sulfonamides, furthering our understanding of their behavior and treatment in environmental and water processes (Hoff & Kist, 2009).

Biodegradation and Water Treatment

The biodegradation and transformation of sulfonamides in natural and engineered environments are critical for mitigating their ecological impact. Advanced oxidation processes have been highlighted as effective methods for reducing the toxicity of sulfonamides in water treatment applications, indicating the potential for further technological advancements in this area (Li, Zhao, Feng, Huang, & Sun, 2021).

Pharmaceutical Development

Sulfonamides continue to be a focus of pharmaceutical development, with research exploring their potential in treating a wide range of diseases beyond their traditional use as antimicrobials. This includes efforts to design sulfonamide-based drugs with broad-spectrum, high activity, and low toxicity, underscoring their ongoing relevance in drug discovery and development (Shichao et al., 2016).

Safety And Hazards

Cyprodinil is moderately toxic to mammals and there is some concern that it may bioaccumulate . While it is a recognized irritant, no serious human health concerns have been identified . It is moderately toxic to birds, most aquatic organisms, and earthworms . It is not considered toxic to honeybees .

properties

IUPAC Name |

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-ethylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S2/c1-2-12-5-6-14(20-12)21(18,19)17-8-11-7-13(10-3-4-10)16-9-15-11/h5-7,9-10,17H,2-4,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXBNXQGEHVVMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCC2=CC(=NC=N2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-ethylthiophene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2520344.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2520345.png)

![2-{4-[4-Pyridin-4-YL-1-(2,2,2-trifluoro-ethyl)-1H-pyrazol-3-YL]-phenoxymethyl}-quinoline](/img/structure/B2520347.png)

![1'-((3-Chloro-4-fluorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2520352.png)

![[1-methyl-3-phenyl-5-(phenylsulfonyl)-1H-pyrazol-4-yl]methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2520354.png)

![2-[1-(5-Fluoropyridine-3-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2520357.png)

![Tert-butyl (4aS,8aR)-6-[2-[ethyl(prop-2-enoyl)amino]acetyl]-3-oxo-4,4a,5,7,8,8a-hexahydro-2H-pyrido[3,4-b]pyrazine-1-carboxylate](/img/structure/B2520363.png)

![2-(3-methoxyphenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2520365.png)